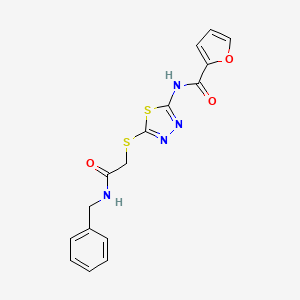
Ethyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate is a cyclopropane derivative with a chlorosulfonylmethyl group attached to the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by the introduction of the chlorosulfonylmethyl group. One common method involves the reaction of ethyl cyclopropane-1-carboxylate with chlorosulfonylmethyl reagents under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and precise control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to other functional groups.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Applications De Recherche Scientifique
Ethyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Ethyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The chlorosulfonylmethyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This can affect various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate
- Ethyl (1R,2R)-2-(iodomethyl)cyclopropane-1-carboxylate
- Ethyl (1R,2R)-2-(methanesulfonylmethyl)cyclopropane-1-carboxylate
Uniqueness
Ethyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate is unique due to the presence of the chlorosulfonylmethyl group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly valuable for specific applications in synthetic chemistry and biochemical research.
Propriétés
IUPAC Name |
ethyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4S/c1-2-12-7(9)6-3-5(6)4-13(8,10)11/h5-6H,2-4H2,1H3/t5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIRMVMCUFAFAW-NTSWFWBYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2790599.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxypyrimidin-4-amine](/img/structure/B2790600.png)
![1-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2790601.png)
![ethyl 2-{3-benzyl-2-[(2-methoxyphenyl)imino]-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl}acetate](/img/structure/B2790602.png)

![2-{4-[6-(Pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline](/img/structure/B2790606.png)
![(3As,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-3,4,6,6a-tetrahydro-1H-pyrrolo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B2790607.png)

![N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide](/img/structure/B2790609.png)
![2-(benzylsulfanyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B2790613.png)

![N-cyclopentyl-4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxamide](/img/structure/B2790618.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dimethylphenyl)amino]acetamide](/img/structure/B2790619.png)
